5,7-dimethylimidazo[1,2-a]pyridine chemical structure and reactivity
5,7-dimethylimidazo[1,2-a]pyridine chemical structure and reactivity
An In-Depth Technical Guide to 5,7-Dimethylimidazo[1,2-a]pyridine: Chemical Structure and Reactivity
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic 5-6 heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core, underscoring its clinical significance.[3] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target a wide array of biological pathways.[3][4]
This guide provides a comprehensive technical overview of a specific, yet important, derivative: 5,7-dimethylimidazo[1,2-a]pyridine . We will delve into its fundamental chemical structure, predicted spectroscopic properties, established synthetic routes, and characteristic reactivity patterns. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.
Part 1: Core Chemical Structure and Physicochemical Properties
Nomenclature and Structural Elucidation
The molecule is systematically named 5,7-dimethylimidazo[1,2-a]pyridine . The numbering of the fused ring system begins at the imidazole ring and proceeds around the periphery, with the bridgehead nitrogen atom designated as position 4.
The core structure consists of a pyridine ring fused to an imidazole ring at the 1 and 2 positions. In this specific derivative, methyl groups are substituted at positions 5 and 7 of the pyridine ring.
Caption: Numbering scheme of the 5,7-dimethylimidazo[1,2-a]pyridine core.
Electronic and Aromatic Character
The imidazo[1,2-a]pyridine scaffold is an aromatic system with 10 π-electrons delocalized across the two fused rings, conforming to Hückel's rule. The electronic distribution is, however, non-uniform:
-
Imidazole Ring (C1, C2, C3, N4): This five-membered ring is electron-rich due to the presence of two nitrogen atoms. The lone pair on the N1 atom contributes significantly to the π-system.
-
Pyridine Ring (C5, C6, C7, C8, C9, N4): As is typical for pyridine, this six-membered ring is electron-deficient due to the electronegativity of the nitrogen atom (N4).
This electronic dichotomy is the primary driver of the molecule's chemical reactivity, with the imidazole portion being susceptible to electrophilic attack and the pyridine portion being more prone to nucleophilic attack, albeit under more forcing conditions.
Predicted Spectroscopic Profile
While extensive experimental data for this specific derivative is not widely published, a reliable spectroscopic profile can be predicted based on the known characteristics of the parent scaffold and similarly substituted analogs.[5][6][7]
| Spectroscopic Method | Predicted Key Features for 5,7-Dimethylimidazo[1,2-a]pyridine |
| ¹H NMR (in CDCl₃) | Aromatic Protons: - H3: ~7.5-7.6 ppm (singlet)- H2: ~7.9-8.0 ppm (singlet)- H8: ~7.0-7.2 ppm (singlet)- H6: ~6.6-6.8 ppm (singlet)Aliphatic Protons: - 7-CH₃: ~2.4-2.5 ppm (singlet)- 5-CH₃: ~2.3-2.4 ppm (singlet) |
| ¹³C NMR (in CDCl₃) | Aromatic Carbons: - C2: ~135-138 ppm- C3: ~112-115 ppm- C5: ~130-133 ppm- C6: ~115-118 ppm- C7: ~138-141 ppm- C8: ~110-113 ppm- C9 (bridgehead): ~145-148 ppmAliphatic Carbons: - 7-CH₃: ~20-22 ppm- 5-CH₃: ~17-19 ppm |
| IR Spectroscopy | - Aromatic C-H stretch: 3050-3150 cm⁻¹- Aliphatic C-H stretch: 2850-3000 cm⁻¹- Aromatic C=C and C=N stretching: 1450-1650 cm⁻¹ (multiple bands characteristic of the fused heterocyclic system).[6][8] |
| Mass Spectrometry | Expected [M]⁺: 160.099 g/mol (for C₁₀H₁₀N₂) High-Resolution MS (HRMS): Would confirm the elemental composition. |
Part 2: Synthesis of the Core Scaffold
The construction of the imidazo[1,2-a]pyridine core is well-established, with several robust methods available.[9][10][11] The most direct and common approach for synthesizing 5,7-dimethylimidazo[1,2-a]pyridine is a variation of the Tschitschibabin reaction, involving the condensation of 2-amino-4,6-dimethylpyridine with an α-halocarbonyl compound.
Caption: General workflow for the synthesis of 5,7-dimethylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol: Synthesis via Condensation
This protocol describes the synthesis of the title compound from 2-amino-4,6-dimethylpyridine and chloroacetaldehyde.
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | To a round-bottom flask, add 2-amino-4,6-dimethylpyridine (1.0 eq) and a suitable solvent such as ethanol or isopropanol. | The choice of a protic solvent facilitates the reaction and helps to dissolve the starting materials. Isopropanol is often preferred for its higher boiling point, which can drive the reaction to completion. |
| 2 | Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture. | NaHCO₃ acts as a mild base to neutralize the HCl that is formed during the initial Sₙ2 reaction and the subsequent dehydration step. This prevents the protonation of the aminopyridine, which would render it non-nucleophilic. |
| 3 | Add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq) dropwise to the stirred suspension at room temperature. | Dropwise addition is crucial to control the initial exothermic reaction. A slight excess of the aldehyde ensures complete consumption of the limiting aminopyridine. |
| 4 | Heat the reaction mixture to reflux (e.g., ~80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-8 hours). | Heating provides the necessary activation energy for both the Sₙ2 alkylation and the subsequent intramolecular cyclization/dehydration cascade. TLC is a simple and effective method for real-time monitoring, preventing unnecessary heating that could lead to side products. |
| 5 | After completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation). | Removing the bulk solvent simplifies the subsequent workup procedure. |
| 6 | Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent. | This aqueous workup removes the inorganic salts (NaCl, unreacted NaHCO₃) and any water-soluble impurities. Multiple extractions ensure maximum recovery of the desired product from the aqueous phase. |
| 7 | Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. | Drying the organic phase is essential to remove residual water, which can interfere with purification and characterization. |
| 8 | Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5,7-dimethylimidazo[1,2-a]pyridine. | Column chromatography is the standard method for purifying organic compounds of this type, effectively separating the product from non-polar starting materials and polar byproducts to yield a high-purity final compound suitable for further use. |
Part 3: Chemical Reactivity and Functionalization
The reactivity of 5,7-dimethylimidazo[1,2-a]pyridine is dominated by the electron-rich nature of the five-membered imidazole ring.
Electrophilic Aromatic Substitution
This is the most characteristic reaction of the imidazo[1,2-a]pyridine core. The substitution occurs with high regioselectivity.
-
Primary Site of Attack: C3 Position: The C3 position is the most nucleophilic and sterically accessible site, making it the overwhelming favorite for electrophilic attack. The presence of the 5,7-dimethyl groups does not significantly alter this inherent reactivity.
-
Secondary Site of Attack: C1 Position: If the C3 position is blocked by a substituent, electrophilic attack can sometimes be directed to the C1 position, though this is far less common.
Caption: Regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine core.
Common Electrophilic Substitution Reactions:
| Reaction | Reagents | Expected Product | Notes |
| Bromination | N-Bromosuccinimide (NBS) in CH₃CN or DMF | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyridine | A highly efficient and selective reaction that proceeds under mild conditions. The resulting 3-bromo derivative is a versatile intermediate for cross-coupling reactions. |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 5,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | This reaction introduces a formyl group at the C3 position, which can be further elaborated into other functional groups. |
| Acylation (Friedel-Crafts) | Acyl chloride (e.g., AcCl), AlCl₃ | 3-Acetyl-5,7-dimethylimidazo[1,2-a]pyridine | Classic Friedel-Crafts conditions can be used, although milder methods are often preferred to avoid side reactions. |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5,7-dimethylimidazo[1,2-a]pyridine | Requires careful control of temperature and conditions due to the potential for oxidation and degradation of the sensitive heterocyclic core. |
Modern C-H Functionalization Strategies
Recent advances have focused on the direct functionalization of C-H bonds, offering more atom-economical and sustainable synthetic routes.[12] Visible light-induced photocatalysis has emerged as a powerful tool for introducing a variety of substituents at the C3 position, including fluoroalkyl, aryl, and acyl groups, often under exceptionally mild conditions.[12] These methods avoid the need for pre-functionalized starting materials and expand the chemical space accessible from the core scaffold.
Part 4: Significance and Applications in Drug Development
The imidazo[1,2-a]pyridine scaffold is a mainstay in drug discovery due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4][12]
A compelling example of the therapeutic potential of this specific substitution pattern can be found in the field of antituberculosis research. Moraski and co-workers developed a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that demonstrated potent in vitro activity against replicating, non-replicating, and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1] Further studies on related imidazo[1,2-a]pyridine-3-carboxamides have shown nanomolar potency, highlighting the scaffold's promise for tackling infectious diseases.[13]
The 5,7-dimethyl substitution pattern influences several key drug-like properties:
-
Metabolic Stability: The methyl groups can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Solubility and Lipophilicity: The addition of two methyl groups increases the lipophilicity (logP) of the molecule, which can affect its absorption, distribution, and cell permeability.
-
Target Engagement: The methyl groups can act as important hydrophobic contacts within a protein binding pocket, enhancing binding affinity and selectivity.
Conclusion
5,7-Dimethylimidazo[1,2-a]pyridine is a synthetically accessible and highly versatile heterocyclic scaffold. Its chemical behavior is well-defined, characterized by a strong propensity for electrophilic substitution at the C3 position. This predictable reactivity, combined with the proven therapeutic relevance of the broader imidazo[1,2-a]pyridine class, makes it an exceptionally valuable building block for medicinal chemists. The continued development of novel C-H functionalization methods will undoubtedly further expand its utility, paving the way for the discovery of next-generation therapeutic agents.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-603. Available at: [Link]
-
de Faria, A. R., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Shaikh, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]
-
El Hachimi, M., & Hassar, M. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
-
de Faria, A. R., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Martinez-Vargas, A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the imidazo[1,2-a]pyridines 5-7 compounds synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic Platinum(II) Complexes Containing 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). General structure and nomenclature of imidazopyridine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Acetylimidazo[4,5-c]pyridine. Retrieved from [Link]
-
Moraski, G. S., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(8), 609-613. Available at: [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
